molecular formula C27H40N4O4 B1243588 Mucronine J

Mucronine J

Cat. No.: B1243588
M. Wt: 484.6 g/mol
InChI Key: OQVPDRWFFWWCTP-WPDYAQJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mucronine J is a 14-membered cyclopeptide alkaloid that was isolated from the dichloromethane extract of the root bark of Zizyphus mucronata (Rhamnaceae) . It was identified alongside other known alkaloids, abyssenine A and mucronine D. The structure of this compound was elucidated using mass spectrometry and one- and two-dimensional NMR techniques. A solution conformation for the compound has been proposed based on NOE experiments in combination with MM2 calculations . Cyclopeptide alkaloids, as a class, are known for their diverse biological activities. Compounds from the Ziziphus genus, in particular, have been studied for various pharmacological effects. For instance, related cyclopeptide alkaloids from Ziziphus jujuba roots have shown potent antiviral activity in studies . Furthermore, extracts from Ziziphus mucronata have demonstrated potential antimicrobial, antioxidant, and anti-inflammatory activities in vitro, which are attributed to the presence of compounds like cyclopeptide alkaloids . This suggests that this compound may be of significant interest for investigations into infectious diseases, inflammation, and oxidative stress. This product is intended for research purposes only, such as in phytochemical studies, bioactivity screening, and investigations into the structure-activity relationships of cyclopeptide alkaloids. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H40N4O4

Molecular Weight

484.6 g/mol

IUPAC Name

(3S,7S,10S,13Z)-10-[(2S)-butan-2-yl]-6-[(2S)-2-(dimethylamino)-4-methylpentanoyl]-2-oxa-6,9,12-triazatricyclo[13.2.2.03,7]nonadeca-1(18),13,15(19),16-tetraene-8,11-dione

InChI

InChI=1S/C27H40N4O4/c1-7-18(4)23-25(32)28-14-12-19-8-10-20(11-9-19)35-22-13-15-31(24(22)26(33)29-23)27(34)21(30(5)6)16-17(2)3/h8-12,14,17-18,21-24H,7,13,15-16H2,1-6H3,(H,28,32)(H,29,33)/b14-12-/t18-,21-,22-,23-,24-/m0/s1

InChI Key

OQVPDRWFFWWCTP-WPDYAQJISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]3CCN([C@@H]3C(=O)N1)C(=O)[C@H](CC(C)C)N(C)C

Canonical SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC3CCN(C3C(=O)N1)C(=O)C(CC(C)C)N(C)C

Synonyms

mucronine J

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Mucronine J

Botanical and Biological Sources of Mucronine J

The quest to identify the natural origins of this compound has led researchers to specific plant families and genera, highlighting a primary botanical source while also noting its presence in other related species.

Ziziphus mucronata, a species belonging to the Rhamnaceae family, has been definitively identified as a primary source of this compound. acs.orgnih.gov This deciduous tree, commonly known as the buffalo thorn, is native to southern Africa and is widely distributed across sub-Saharan Africa, from the western regions to Ethiopia and southwards. academiapublishing.orgjapsonline.com

Scientific investigations have successfully isolated this compound from the root bark of Z. mucronata. acs.orgnih.gov This discovery was part of broader phytochemical studies on the plant, which also led to the isolation of other known alkaloids, including abyssenine A and mucronine D. acs.orgnih.gov The presence of a series of mucronine alkaloids (A-J) has been reported in the stem and root barks of this plant. academiapublishing.org The characterization of this compound from Z. mucronata was accomplished through detailed analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov

Cyclopeptide alkaloids, the chemical class to which this compound belongs, are widely distributed within the Rhamnaceae family. academiapublishing.orgresearchgate.netuantwerpen.be This family comprises approximately 58 genera and nearly 900 species, with a significant presence in tropical and subtropical regions. idosi.org The genus Ziziphus is a particularly rich source of these compounds. researchgate.netuantwerpen.be

While Ziziphus mucronata is a key source, this compound has also been reported in Paliurus ramosissimus, another genus within the Rhamnaceae family. nih.gov The broader family of cyclopeptide alkaloids is not exclusive to Rhamnaceae; these compounds have also been isolated from plants in other families, such as Asteraceae and Rubiaceae. academiapublishing.org The concentration of these alkaloids in dried plant materials typically ranges from 0.01% to 1%. academiapublishing.org

Advanced Extraction and Fractionation Techniques for this compound Isolation

The isolation of pure this compound from its botanical sources is a multi-step process that involves sophisticated extraction and separation methodologies. These techniques are designed to efficiently separate the target compound from the complex mixture of phytochemicals present in the plant material.

The initial step in isolating this compound involves solvent-based extraction. Research has shown that dichloromethane (B109758) (CH2Cl2) is an effective solvent for this purpose. Specifically, the alkaloidal fraction from a dichloromethane extract of the root bark of Ziziphus mucronata has been used as the starting point for isolating this compound. acs.orgnih.gov This process selectively dissolves alkaloids and other compounds of similar polarity from the dried and powdered plant material, concentrating them for further purification.

Following extraction, various chromatographic techniques are employed to separate this compound from other co-extracted compounds.

Column Chromatography: This is a fundamental technique used in the purification process. The crude alkaloidal extract is passed through a column packed with a stationary phase, and successive applications of this method are used to fractionate the extract and isolate the desired compound. acs.org

Preparative Thin-Layer Chromatography (TLC): While not explicitly detailed for this compound in the provided context, preparative TLC is a common method for purifying natural products on a small to medium scale. It operates on the same principles as analytical TLC but uses thicker plates to handle larger sample quantities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for the final purification steps to ensure the high purity of the isolated compound. It offers superior separation efficiency compared to standard column chromatography.

The successful isolation of this compound relied on a combination of these methods, beginning with a solvent extract that was then subjected to successive column chromatography to yield the pure cyclopeptide alkaloid. acs.org

Ethnobotanical Investigations and Traditional Knowledge Systems Informing Modern Research on this compound Sources

The scientific investigation of plants like Ziziphus mucronata is often guided by their long-standing use in traditional medicine. academiapublishing.orgnih.gov Ethnobotany, the study of how people of a particular culture and region make use of indigenous plants, provides crucial leads for modern phytochemical and pharmacological research.

Ziziphus mucronata has a rich history of use in traditional African medicine. academiapublishing.orgresearchgate.net Various parts of the tree, including the roots, bark, and leaves, are used to treat a wide array of ailments. academiapublishing.orgwikipedia.org Decoctions and infusions of the bark and roots are traditionally used for treating gastrointestinal problems like diarrhea and dysentery, respiratory complaints, skin infections, and general pain. acs.orgacademiapublishing.orgwikipedia.org A paste made from the roots and leaves is applied to boils, sores, and swellings. wikipedia.org

This extensive traditional use, particularly for treating infections and inflammatory conditions, prompted researchers to investigate the plant's chemical constituents. academiapublishing.orgacademiapublishing.org The hypothesis that the plant's medicinal properties could be attributed to its chemical components led to phytochemical analyses. These studies resulted in the discovery and isolation of numerous compounds, including the family of cyclopeptide alkaloids to which this compound belongs. academiapublishing.orgresearchgate.net The documented anti-inflammatory, antimicrobial, and analgesic properties of extracts from Z. mucronata provide a scientific rationale for its traditional applications and justify the focus on isolating its bioactive constituents like this compound. academiapublishing.orgacademiapublishing.org

The table below summarizes some of the traditional uses of Ziziphus mucronata that have spurred scientific interest.

Plant Part UsedTraditional Medicinal ApplicationReference
Bark and RootsTreatment of diarrhea, dysentery, rheumatism, and skin infections. acs.orgacademiapublishing.org
RootsUsed as a painkiller and for treating snake bites. academiapublishing.orgwikipedia.org
BarkInfusions used for body pains, coughs, and respiratory infections. academiapublishing.org
Leaves and RootsA paste is used to treat boils, sores, and swellings. wikipedia.org
LeavesCrushed leaves may be used to stop bleeding. wikipedia.org

Compound Index

Structural Characterization and Elucidation of Mucronine J

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

The elucidation of Mucronine J's planar structure relied heavily on 1D (¹H and ¹³C) and 2D NMR experiments. These techniques map the chemical environment and connectivity of all hydrogen and carbon atoms in a molecule. Standard experiments would have included:

¹H NMR: To identify the types and number of protons.

¹³C NMR: To identify the number and types of carbon atoms (e.g., carbonyls, aromatic carbons, aliphatic carbons).

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms, piecing together the amino acid residues and other structural fragments of the macrocycle.

Without the published spectral data, a table of chemical shifts and coupling constants cannot be compiled.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry was employed to determine the molecular weight and elemental formula of this compound. researchgate.netnih.gov High-Resolution Mass Spectrometry (HR-MS) would have provided the precise molecular mass, allowing for the calculation of its exact chemical formula. Tandem MS (MS/MS) experiments would have been used to fragment the molecule, with the resulting fragmentation pattern providing crucial information about the sequence of amino acids and the connectivity of the macrocyclic ring. The specific m/z values of the parent ion and its fragments are not publicly available.

Chiroptical Methods for Absolute Configuration Determination

There is no information available in the accessible literature to indicate whether chiroptical methods, such as electronic circular dichroism (ECD), were used to determine the absolute configuration of the stereocenters within this compound. The determination of stereochemistry for the constituent amino acids is a critical step in the total structural elucidation of natural products but details on how this was achieved for this compound are found within the primary research article.

Conformational Analysis and Solution Structure Studies

The three-dimensional shape of this compound in solution was proposed based on Nuclear Overhauser Effect (NOE) experiments, likely a 2D NOESY or ROESY experiment. researchgate.netnih.gov These experiments detect protons that are close to each other in space (typically < 5 Å), providing distance restraints that are used to build a 3D model of the molecule. The study notes that these experimental NOE restraints were used in combination with MM2 molecular mechanics calculations to propose a stable solution conformation. researchgate.netnih.gov The specific NOE correlations that support this proposed conformation are not detailed in the available information.

Biosynthetic Pathways and Precursor Studies of Mucronine J

General Principles of Cyclopeptide Alkaloid Biosynthesis

The biosynthesis of cyclopeptide alkaloids, like other plant peptides, is understood to be a ribosomal process. mdpi.com This means they originate from a precursor peptide that is synthesized by ribosomes based on a messenger RNA (mRNA) template. rsc.orgmdpi.com This initial peptide then undergoes a series of post-translational modifications (PTMs) and is ultimately cleaved by proteases to yield the final, mature cyclopeptide alkaloid. rsc.orgbeilstein-journals.org This entire process is categorized under the superclass of natural products known as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). rsc.orgbeilstein-journals.org

A defining characteristic of RiPP biosynthesis is the precursor peptide, which is typically composed of a leader sequence and a core peptide. beilstein-journals.orgnih.gov The leader sequence acts as a recognition signal for the specific enzymes that will modify the core peptide. beilstein-journals.orgnih.gov After modification, the leader sequence is cleaved off to release the mature cyclic peptide. nih.gov

The formation of the macrocyclic structure is a key step. In many cyclopeptide alkaloids, this involves the formation of an ether linkage between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid within the peptide chain. researchgate.netresearchgate.net The tyrosine residue also typically undergoes decarboxylation and desaturation to form a characteristic styrylamine (B14882868) moiety. researchgate.net

Recent research has shed light on a class of enzymes called BURP-domain-containing proteins, or burpitide cyclases, which are crucial for the cyclization process. rsc.orgnih.gov These enzymes can be part of a "split" pathway, where the precursor peptide and the cyclase are expressed as separate entities, or a "fused" pathway, where the core peptide is fused to the cyclase enzyme. rsc.orgbeilstein-journals.org

Proposed Biosynthetic Routes Specific to Mucronine J

While the general principles of cyclopeptide alkaloid biosynthesis provide a framework, the specific pathway leading to this compound is proposed based on the structure of related compounds and biosynthetic studies of similar alkaloids. This compound is a 14-membered cyclopeptide alkaloid, which means the macrocyclic ring is closed through an ether linkage at the para-position of the styrylamine unit. nih.govuantwerpen.be

The probable precursors for cyclopeptide alkaloids are the corresponding unmodified linear tetra- or pentapeptides. researchgate.net For 14-membered alkaloids like this compound, the cyclization likely involves the formation of a macrocycle through a Michael addition following a decarboxylation step. mdpi.com Another proposed mechanism involves the attack of a phenolic hydroxyl group on the β-carbon of an α,β-unsaturated amide. mdpi.com

Studies on related cyclopeptide alkaloids from Ceanothus americanus have linked their biosynthesis to dedicated RiPP precursor peptides, providing strong evidence for the ribosomal origin of these molecules. researchgate.netresearchgate.net It is highly probable that the biosynthesis of this compound follows a similar route, starting with a specific gene-encoded precursor peptide that is then tailored by a series of enzymes to form the final structure.

Enzymatic and Genetic Underpinnings of Biosynthetic Steps

The enzymatic machinery responsible for the biosynthesis of cyclopeptide alkaloids is a growing area of research. Transcriptome mining has been a powerful tool in identifying the genes involved. researchgate.netresearchgate.net This approach has led to the discovery of gene clusters that include genes for both the precursor peptides and the enzymes that modify them. researchgate.net

Key enzymes in the biosynthesis of cyclopeptide alkaloids include:

Burpitide Cyclases: These copper-dependent enzymes are responsible for catalyzing the formation of the macrocyclic ring, a critical step in the biosynthesis. rsc.orgnih.gov Recent studies have validated the activity of these enzymes, confirming their role in producing diverse cyclic peptides in plants. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is known to be involved in the synthesis of various alkaloids by participating in the construction of the terpene skeleton and subsequent modifications, such as hydroxylation. peerj.comnih.gov It is plausible that CYPs are involved in the modification of the amino acid residues in the this compound precursor.

N-methyltransferases: These enzymes are responsible for the methylation of amino acid residues, a common modification found in cyclopeptide alkaloids. researchgate.net An N-methyltransferase involved in the biosynthesis of cyclopeptide alkaloids in jujube has been identified. researchgate.net

Proteases: These enzymes are essential for the final step of biosynthesis, where they cleave the leader sequence from the modified precursor peptide to release the mature cyclopeptide alkaloid. beilstein-journals.org

The discovery of split BURP peptide cyclase-containing gene clusters in various plants suggests that this is a widely distributed biosynthetic pathway for creating diverse cyclic plant peptides. researchgate.netresearchgate.net The identification of these gene clusters provides a roadmap for uncovering the specific enzymes and genes responsible for the synthesis of this compound and other related cyclopeptide alkaloids.

Preclinical Pharmacological Investigations of Mucronine J

In Vitro Cellular and Molecular Mechanisms of Action

Modulation of Specific Intracellular Pathways and Biological Molecules

There is no available scientific evidence detailing the modulation of any specific intracellular pathways or biological molecules by Mucronine J. The mechanisms through which it might exert any biological effects remain uninvestigated. General research describes how various other chemical compounds can modulate signaling pathways like Protein Kinase C (PKC), Ca²⁺/cAMP signaling, or the JAK/STAT pathway, but none of these studies involve this compound. cnrs.frnih.govarchivesofmedicalscience.com

Antimicrobial Activity Studies

While cyclopeptide alkaloids from the Ziziphus genus are generally reported to possess antimicrobial properties, specific data for this compound is largely unavailable. researchgate.netidosi.org

Antifungal Efficacy

There is no published research specifically investigating the antifungal efficacy of this compound. Although extracts from Ziziphus species and the general class of cyclopeptide alkaloids are known to have antifungal potential, no studies have been conducted to determine the specific activity or MIC values of this compound against any fungal pathogens. researchgate.netresearchgate.netresearchgate.netidosi.org

Table 2: Antifungal Efficacy Data for this compound

No data available in the scientific literature.

Antiviral Investigations

There are no records of antiviral investigations conducted on this compound. While related cyclopeptide alkaloids from Ziziphus jujuba have been evaluated for activity against the porcine epidemic diarrhea virus (PEDV), this compound was not included in these tests. capes.gov.br The antiviral potential of this specific compound remains unknown.

Antiparasitic Activity Assessments

The potential of this compound and related compounds as antiparasitic agents has been evaluated against several pathogens, including those responsible for malaria and trypanosomiasis.

Cyclopeptide alkaloids, the class of compounds to which this compound belongs, have demonstrated antiplasmodial properties. researchgate.net Research on extracts from Ziziphus mucronata, the plant from which this compound is isolated, has shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov Specifically, dichloromethane (B109758) and ethyl acetate (B1210297) extracts of the stem bark exhibited noteworthy antiplasmodial effects with IC₅₀ values of 7.22 µg/mL and 5.49 µg/mL, respectively. nih.gov While these extracts contain a mixture of compounds, this activity highlights the potential of its constituents. Further studies on related cyclopeptide alkaloids from other Ziziphus species, such as ziziphine N and Q from Ziziphus oenoplia var. brunoniana, have also shown significant antiplasmodial activity, with IC₅₀ values of 3.92 and 3.5 μg/mL against P. falciparum. capes.gov.br

Extract/CompoundSourceParasite StrainIC₅₀ (µg/mL)
Dichloromethane ExtractZiziphus mucronataPlasmodium falciparum7.22
Ethyl Acetate ExtractZiziphus mucronataPlasmodium falciparum5.49
Ziziphine NZiziphus oenopliaPlasmodium falciparum3.92
Ziziphine QZiziphus oenopliaPlasmodium falciparum3.50

The search for new treatments for diseases like Chagas disease, caused by Trypanosoma cruzi, has led to the investigation of various natural products. scielo.br Extracts from plants of the Rhamnaceae family, which includes the genus Ziziphus, have been assessed for their trypanocidal effects. scielo.brscielo.br Studies on extracts from Ampelozizyphus amazonicus, another plant in the Rhamnaceae family, have demonstrated effectiveness against the Y strain of T. cruzi. scielo.br This suggests that cyclopeptide alkaloids as a class, which includes this compound, may harbor potential trypanocidal agents. researchgate.netscielo.br

Research on Immunomodulatory and Anti-inflammatory Properties

Extracts from Ziziphus mucronata have been shown to possess anti-inflammatory properties in preclinical studies. nih.govjapsonline.com This activity is often attributed to the presence of various phytochemicals, including cyclopeptide alkaloids like this compound, as well as flavonoids and triterpenes. nih.gov The traditional use of Ziziphus species for treating inflammatory conditions further supports these findings. informahealthcare.com For instance, infusions of Ampelozizyphus amazonicus roots are traditionally used as anti-inflammatory preparations. scielo.br The anti-inflammatory effects of these plant extracts suggest a potential for immunomodulatory activity, which is the ability to modify the immune system's response. japsonline.com

Central Nervous System (CNS) Related Bioactivity in Preclinical Models

Cyclopeptide alkaloids have been noted for their effects on the central nervous system. researchgate.net

Several compounds within the cyclopeptide alkaloid family have been associated with sedative and anxiolytic-like effects in preclinical models. researchgate.net Research on metabolites from Ziziphus species has pointed to their potential to act on the CNS. nih.gov For example, some cyclopeptide alkaloids are recognized for their sedative properties. scribd.com The investigation of these compounds is driven by the need for new anxiolytic and sedative agents. nih.gov

The potential of cyclopeptide alkaloids as pain-relieving agents has also been a focus of research. researchgate.net Extracts from Ziziphus mucronata are traditionally used for their analgesic effects. nih.gov Scientific investigations have sought to validate these traditional uses, exploring the antinociceptive properties of the plant's constituents. nih.govinformahealthcare.com Antinociception refers to the blockage of the detection of a painful or injurious stimulus by sensory neurons.

Neuroprotective Research

Preclinical investigations into the pharmacological properties of this compound have explored its potential neuroprotective effects. Research in this area often utilizes in vitro models to elucidate the compound's mechanisms of action against neuronal damage. Key areas of focus include the compound's ability to mitigate oxidative stress and neuroinflammation, two processes strongly implicated in the pathology of neurodegenerative diseases. mdpi.compracticalneurology.comen-journal.org

Studies have demonstrated that oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a significant contributor to neuronal injury. mdpi.comen-journal.orgfrontiersin.org The brain's high oxygen consumption and lipid-rich composition make it particularly susceptible to oxidative damage. en-journal.org Similarly, neuroinflammation, the inflammatory response within the central nervous system, involves the activation of glial cells like microglia and astrocytes and the release of pro-inflammatory mediators, which can lead to neuronal cell death. practicalneurology.comfrontiersin.orgmdpi.com

Research on various natural compounds has revealed neuroprotective potential through mechanisms such as scavenging free radicals, inhibiting apoptosis, and modulating inflammatory pathways. nih.gov For instance, certain isoquinoline (B145761) alkaloids have shown neuroprotective effects by regulating intracellular calcium levels, reducing oxidative damage, and inhibiting neuroinflammation. nih.govmdpi.com

In the context of evaluating potential neuroprotective agents, cell line models are frequently employed. For example, the SH-SY5Y neuroblastoma cell line is a common in vitro model used to study neurodegenerative processes, such as those seen in Parkinson's disease, by inducing neurotoxicity with agents like MPP+ (1-methyl-4-phenylpyridinium). mdpi.com The Neuro-2a (N2a) mouse neural crest-derived cell line is another valuable tool for studying neuronal differentiation and the effects of various compounds on neuronal cells. nih.gov

While direct and extensive research specifically detailing the neuroprotective mechanisms of this compound is still emerging, the broader understanding of related cyclopeptide alkaloids and other natural compounds provides a foundation for its investigation. For instance, some cyclopeptide alkaloids have been evaluated for various biological activities, including cytotoxic effects. researchgate.net The exploration of this compound's neuroprotective capabilities would likely involve assessing its impact on key pathological processes like oxidative stress and neuroinflammation in relevant neuronal cell models.

Table 1: Investigated Pathological Processes in Neuroprotection Research

Pathological ProcessDescriptionRelevance to Neurodegeneration
Oxidative Stress An imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses. mdpi.comen-journal.orgfrontiersin.orgfrontiersin.orgContributes to neuronal damage and death in various neurodegenerative diseases. mdpi.comen-journal.orgscirp.org
Neuroinflammation The inflammatory response within the brain and spinal cord, mediated by the activation of glial cells (microglia and astrocytes). frontiersin.orgmdpi.comPlays a crucial role in the progression of many neurodegenerative disorders by causing neuronal damage. practicalneurology.comfrontiersin.org
Apoptosis A form of programmed cell death that can be initiated by various stimuli, including oxidative stress and inflammation.A key mechanism of neuronal loss in neurodegenerative diseases. nih.gov

Table 2: Common In Vitro Models in Neuroprotective Studies

Cell LineOriginCommon Applications in Neuroprotection Research
SH-SY5Y Human neuroblastomaModeling Parkinson's disease by inducing toxicity with agents like MPP+. mdpi.com
Neuro-2a (N2a) Mouse neural crestStudying neuronal differentiation, axonal growth, and signaling pathways. nih.gov
PC12 Rat pheochromocytomaInvestigating oxidative damage and neuroprotective effects of various compounds. mdpi.com

Structure Activity Relationship Sar and Analog Synthesis of Mucronine J

Computational and Chemoinformatic Approaches to SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for complex natural products like Mucronine J is increasingly reliant on computational and chemoinformatic tools. These approaches allow for the analysis of large datasets, prediction of activities, and understanding of molecular interactions that govern bioactivity. rsc.org

While specific computational SAR studies on this compound are not extensively documented in public literature, the methodologies are well-established and have been applied to structurally related cyclopeptide alkaloids from the Ziziphus genus. researchgate.netuinsgd.ac.id In silico studies on other cyclopeptide alkaloids, for instance, have been used to predict potential antiviral activity. uinsgd.ac.id Such studies typically involve molecular docking to simulate the binding of the alkaloid to a specific biological target, like a viral protease. The binding affinity and interaction patterns can then be calculated to predict inhibitory potential. researchgate.netnih.gov For example, in silico analysis of cyclopeptide alkaloids from Ziziphus spina-christi against the SARS-CoV-2 main protease (Mpro) involved predicting antiviral activity and protease inhibitory action, with some compounds showing promising binding energies. uinsgd.ac.id

Another chemoinformatic approach is the Prediction of Activity Spectra for Substances (PASS), which can forecast a wide range of biological activities based on the chemical structure of a compound. uinsgd.ac.id For related cyclopeptide alkaloids, PASS has been used to predict activities such as antiviral and protease inhibitory effects. uinsgd.ac.id These computational methods help in prioritizing compounds for further experimental testing and can guide the design of new derivatives. rsc.org The initial structural elucidation of this compound itself involved MM2 calculations to help propose a solution conformation, demonstrating the early application of computational chemistry to this compound family. nih.gov

Although a comprehensive SAR database for this compound is not available, these computational techniques represent the primary tools for its future systematic investigation, allowing for the correlation of its structural features with its biological functions. researchgate.net

Rational Design and Chemical Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogs are crucial steps in transforming a natural product into a potential therapeutic agent. mdpi.com For cyclopeptide alkaloids like this compound, this process involves complex multi-step chemical syntheses to create structural variations that can be tested for improved activity or other desirable properties. researchgate.net

The synthesis of 14-membered cyclopeptide alkaloids, such as this compound, presents significant challenges, particularly the macrocyclization step, which can be hindered by the intrinsic ring strain of the 14-membered macrocycle. researchgate.net General synthetic routes have been developed for this class of compounds, often involving key steps like the formation of an enamide and an intramolecular amidation or macrolactamization to close the ring. researchgate.netuantwerpen.be For instance, the total synthesis of Mucronine E, a related alkaloid, has been successfully accomplished, providing insights into potential synthetic strategies that could be adapted for this compound analogs. researchgate.netuantwerpen.be

The rational design of new analogs often starts from the known structure of the parent compound. researchgate.net Modifications might include:

Altering the amino acid residues within the cyclic structure.

Modifying the hydroxystyrylamine moiety.

Changing the stereochemistry of chiral centers.

Introducing or modifying functional groups on the macrocycle to influence solubility, stability, and target interaction.

A general route reported for the synthesis of several cyclopeptide alkaloids, including Mucronine E and Abyssenine A, utilized an intramolecular amidation of a vinyl iodide as a key step to achieve both enamide formation and macrocyclization. researchgate.net This highlights a powerful strategy for overcoming the challenges associated with synthesizing these complex molecules. While specific reports on the synthesis of this compound analogs are scarce, the established synthetic methodologies for other 14-membered cyclopeptide alkaloids provide a solid foundation for the future design and creation of novel this compound derivatives. researchgate.netuantwerpen.be

Evaluation of Structurally Modified Compounds for Altered Bioactivity Profiles

The ultimate goal of synthesizing analogs is to evaluate their biological activity and establish a clear SAR. This involves screening the structurally modified compounds in various biological assays and comparing their potency and selectivity to the parent compound. rsc.org

For the broader class of cyclopeptide alkaloids, various biological activities have been reported, including antiplasmodial, cytotoxic, sedative, antibacterial, and antiviral effects. researchgate.netnih.gov The evaluation of synthesized or isolated analogs allows researchers to draw correlations between structural features and specific activities. For example, a study encompassing 19 different cyclopeptide alkaloids suggested that a 13-membered macrocyclic ring was preferable over a 14-membered ring (the size of this compound) for antiplasmodial activity. researchgate.net

The evaluation of other mucronine alkaloids has yielded specific bioactivity data. Jubanines F–J, which were isolated alongside Mucronine K from Ziziphus jujuba, were evaluated for antiviral activity against the porcine epidemic diarrhea virus (PEDV), with some showing potent inhibitory effects. nih.gov Similarly, a study involving the synthesis and evaluation of Mucronine E and its analogs showed moderate cytotoxic effects. uantwerpen.be

These findings, while not directly pertaining to this compound, illustrate the process of evaluating modified compounds. By systematically altering the structure and assessing the impact on a range of biological targets, a detailed SAR profile can be constructed. This information is invaluable for optimizing lead compounds and developing new therapeutic agents from the cyclopeptide alkaloid family. researchgate.netrsc.org

The table below summarizes the reported bioactivities of several cyclopeptide alkaloids related to this compound, providing a glimpse into the potential activities that could be explored for its analogs.

Compound NameRing SizeReported BioactivityReference
Mucronine E 15-memberedModerately cytotoxic uantwerpen.be
Jubanine G 13-memberedAntiviral (potent inhibitor of PEDV replication) nih.govnih.gov
Jubanine H 13-memberedAntiviral (potent inhibitor of PEDV replication) nih.govnih.gov
Nummularine B 13-memberedAntiviral (potent inhibitor of PEDV replication) nih.govnih.gov
Hymenocardine 13-memberedAntiplasmodial, Cytotoxic researchgate.net
Abyssenine A 14-memberedModerately cytotoxic uantwerpen.be

Analytical Methodologies for Mucronine J Quantification and Detection

Chromatographic Techniques for Analysis in Complex Biological Matrices

Chromatographic methods are the cornerstone for the analysis of phytochemicals like Mucronine J from intricate biological samples. pensoft.net These techniques separate the target analyte from other matrix components, which is essential for accurate quantification. pensoft.net The coupling of chromatography with mass spectrometry is a particularly powerful approach for identifying and quantifying compounds at very low concentrations. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for determining levels of specific compounds in biological matrices. nih.gov This method combines the potent separation capabilities of liquid chromatography with the sensitive and selective mass analysis of mass spectrometry. researchgate.netwikipedia.org LC-MS/MS is well-suited for analyzing complex mixtures, making it a common choice for proteomic and metabolomic studies, including the analysis of natural products from biological samples. wikipedia.org

For cyclopeptide alkaloids like this compound, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (qTOF) mass spectrometer offers high-resolution separation and structural information. koreascience.kr A method developed for analyzing cyclopeptide alkaloids in Ziziphus jujuba var. spinosa provides a relevant framework. koreascience.kr In such a setup, the basic nature of the alkaloids is considered to optimize separation. koreascience.kr The system can acquire tandem MS fragmentation data, which is crucial for the tentative identification of known and unknown cyclopeptide alkaloids. koreascience.kr The structure of this compound was originally elucidated using mass spectrometry in conjunction with NMR. nih.gov

A typical LC-MS/MS method for alkaloids may involve a pentafluorophenyl (PFP) column, which has been shown to be effective in separating various alkaloids. scirp.org The use of dynamic multiple reaction monitoring (dMRM) mode enhances sensitivity, allowing for the detection of trace amounts in samples like human serum. scirp.org

Table 1: Illustrative LC-MS/MS Parameters for Cyclopeptide Alkaloid Analysis This table is a representative example based on methods for related compounds.

ParameterSettingReference(s)
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC) koreascience.kr
Column C18 reverse-phase or Pentafluorophenyl (PFP) koreascience.krscirp.org
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in H₂O; B: Acetonitrile koreascience.kr
Gradient Linear gradient from 10% to 65% B over 20 minutes koreascience.kr
Flow Rate 0.3 mL/min koreascience.kr
Ionization Source Electrospray Ionization (ESI), positive ion mode koreascience.kr
Mass Analyzer Quadrupole Time-of-Flight (qTOF) or Triple Quadrupole koreascience.krscirp.org
Detection Mode Tandem MS (MS/MS) or dynamic Multiple Reaction Monitoring (dMRM) koreascience.krscirp.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. researchgate.net The sample is volatilized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. researchgate.net GC-MS is highly sensitive and specific, making it a valuable tool in pharmaceutical analysis and toxicology. researchgate.net

The application of GC-MS to cyclopeptide alkaloids like this compound may be limited by their low volatility. notulaebotanicae.ro Many alkaloids, particularly complex structures like bisindole alkaloids, have high melting points and are not suitable for direct GC analysis. notulaebotanicae.ro However, if the compound is sufficiently volatile or can be chemically modified (derivatized) to increase its volatility, GC-MS can be an effective analytical method. uva.es The technique has been successfully used to identify numerous other alkaloids and volatile constituents in plant extracts. notulaebotanicae.romdpi.com For analysis, a capillary column such as an HP-5MS is often used, and the mass selective detector provides detailed mass spectra for compound identification. notulaebotanicae.ro

Table 2: General GC-MS System Parameters for Plant Metabolite Analysis This table represents typical conditions and may require optimization for this compound.

ParameterSettingReference(s)
Chromatography System Gas Chromatograph coupled to a Mass Spectrometer mdpi.com
Column HP-5MS capillary column (30 m × 0.25 mm) notulaebotanicae.romdpi.com
Carrier Gas Helium notulaebotanicae.romdpi.com
Injection Mode Split notulaebotanicae.ro
Injector Temperature 250-280 °C notulaebotanicae.romdpi.com
Ion Source Temperature 230 °C notulaebotanicae.ro
Mass Analyzer Mass Selective Detector or Quadrupole notulaebotanicae.romdpi.com

High-Performance Liquid Chromatography (HPLC) is a fundamental and widely used technique for the quantification of pharmaceutical compounds from biological sources. researchgate.net It is particularly useful for compounds that are not easily vaporized or are thermally unstable. arcjournals.org HPLC provides both qualitative and quantitative data in a single run. arcjournals.org

For the analysis of plant extracts containing alkaloids and other phytochemicals, reversed-phase HPLC using a C18 column is a common approach. innovareacademics.in Detection is often performed using a photodiode array (PDA) or UV detector, which can monitor absorbance at specific wavelengths. pensoft.netinnovareacademics.in For instance, a method for analyzing a herbal fruit extract used a gradient elution with a mobile phase consisting of methanol (B129727) and acetic acid. innovareacademics.in The presence of specific compounds was confirmed by comparing their retention times and UV spectra with those of known standards. innovareacademics.in While not specific to this compound, such methods demonstrate the utility of HPLC for quantifying components in complex herbal mixtures. innovareacademics.in The development of UHPLC, which uses columns with smaller particles (<2 µm), has allowed for even higher resolution and faster analysis times compared to traditional HPLC. mdpi.com

Immunoassays and Complementary Screening Methods

Immunoassays are detection methods that leverage the specific binding between an antibody and an antigen to measure the concentration of a substance. researchgate.net These techniques are noted for their sensitivity, specificity, and suitability for rapid screening of a large number of samples. researchgate.netird.fr They are particularly valuable for detecting compounds like alkaloids that may be present at very low concentrations in biological fluids. ird.fr

For small molecules like this compound, immunoassays are typically designed in a competitive format. google.com In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. uantwerpen.be The signal detected is inversely proportional to the concentration of the analyte in the sample. Enzyme-Linked Immunosorbent Assay (ELISA) is a common platform for this type of analysis. researchgate.netuantwerpen.be

While no specific immunoassay for this compound is documented in the provided sources, the general principles for developing such an assay for alkaloids are well-established. ird.frgoogle.com The strategy involves producing antibodies that can either recognize the parent drug specifically or a common part of the molecule to detect both the drug and its metabolites. ird.fr The high sensitivity of immunoassays can allow for detection limits in the picogram per milliliter (pg/mL) range. ird.fr

Method Validation and Standardization for Research Applications

Analytical method validation is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose. humanjournals.comaustinpublishinggroup.com It is a critical requirement for quality control in the pharmaceutical industry and ensures the reliability of analytical data. humanjournals.comiik.ac.id Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). austinpublishinggroup.comvalicare.com

The validation process assesses several key performance characteristics of the method:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. neutronco.com

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. neutronco.com

Accuracy: The closeness of the test results obtained by the method to the true value. neutronco.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. neutronco.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. neutronco.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. neutronco.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. neutronco.com

A full validation is required when developing a new bioanalytical method. austinpublishinggroup.com For research applications, establishing these parameters ensures that the data generated on the quantification of this compound are reliable and reproducible.

Future Directions and Identified Research Gaps in Mucronine J Studies

Further Elucidation of Underexplored Biological Mechanisms of Action

A significant gap in the current understanding of Mucronine J lies in the precise molecular mechanisms behind its biological effects. While the broader class of cyclopeptide alkaloids is known to exhibit a range of activities, including sedative, antibacterial, antifungal, antiplasmodial, and antimycobacterial effects, the specific pathways modulated by this compound remain to be determined. nih.gov

General mechanisms for related cyclopeptides have been proposed. For instance, their antimicrobial action is thought to involve the inhibition of cell wall biosynthesis, a pathway distinct from many common antibiotics. oup.com The cytotoxicity of some cyclopeptides, such as cycloviolacin O2, has been shown to result from the disruption of lipid membranes. nih.gov However, it is not yet confirmed whether this compound acts via these or other mechanisms. Extracts from Z. mucronata are believed to exert some effects through the inhibition of enzymes like α-glucosidase and α-amylase, but the specific compounds responsible have not been definitively identified. academiapublishing.org Future research should focus on identifying the direct molecular targets of this compound to clarify its mode of action, which could reveal novel biochemical pathways and provide a stronger basis for its therapeutic application.

Exploration of Novel Bioactivities and Therapeutic Applications (Preclinical)

The traditional use of Ziziphus mucronata to treat a variety of ailments, including infections, inflammation, malaria, and diabetes, strongly suggests that its constituent compounds, such as this compound, possess significant bioactivity. academiapublishing.orgnih.gov However, dedicated preclinical studies on the pure compound are lacking. Research on the crude extracts of Z. mucronata has demonstrated potent antiviral, antioxidant, and anti-inflammatory properties in vitro. nih.gov

Furthermore, studies on closely related cyclopeptide alkaloids provide compelling evidence for promising therapeutic applications. Several cyclopeptides isolated from Ziziphus species have confirmed antiplasmodial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis. nih.govnih.gov For example, mauritine M and nummularine H showed antimycobacterial activity with MIC values of 72.8 µM and 4.5 µM, respectively. nih.gov Additionally, Mucronine E, a structurally similar alkaloid, has been shown to be moderately cytotoxic, and many other cyclopeptides are being investigated as potential anticancer agents. nih.govresearchgate.netencyclopedia.pub This collective evidence strongly supports the need for comprehensive preclinical screening of this compound for a range of bioactivities, including but not limited to:

Antimycobacterial activity against drug-sensitive and resistant strains.

Antiplasmodial activity.

Cytotoxicity against a panel of human cancer cell lines.

Anti-inflammatory and antiviral effects.

Such studies are essential to identify the most promising therapeutic avenues for this natural product. nih.gov

Development of More Efficient and Stereoselective Synthetic Strategies

A major bottleneck in the research and development of cyclopeptide alkaloids is their low availability from natural sources. nih.gov Extraction yields can be as low as 0.0002% depending on the plant, location, and season, which is insufficient for extensive biological investigation. nih.gov Consequently, chemical synthesis is paramount.

The synthesis of 14-membered cyclopeptide alkaloids like this compound is a recognized chemical challenge. nih.govrsc.org The primary difficulties arise from the intrinsic ring strain of the 14-membered paracyclophane system, which complicates the crucial macrocyclization step. researchgate.netnih.gov Key synthetic hurdles that have been identified in the synthesis of related compounds include the stereocontrolled construction of the alkyl-aryl ether bond and the formation of the sensitive Z-enamide moiety within the macrocycle. nih.govrsc.org While total syntheses of related compounds like Mucronine E have been accomplished, they often require multiple steps and are not yet optimized for large-scale production. researchgate.netthieme-connect.comuantwerpen.be There is a clear and pressing need for the development of more efficient, scalable, and stereoselective synthetic strategies to produce this compound and its analogues, which would enable in-depth structure-activity relationship (SAR) studies and further preclinical development. rsc.org

Integration with Omics Technologies for Systems-Level Understanding of Bioactivity

Modern "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for obtaining a holistic, systems-level understanding of a bioactive compound's effects. nih.gov These approaches move beyond a single-target perspective to map the global changes in genes, proteins, and metabolites within a biological system in response to a chemical stimulus.

Currently, no studies have applied these technologies to investigate the bioactivity of this compound. Future research would greatly benefit from their integration. For example, recent work has begun to identify the precursor peptides and biosynthetic pathways for cyclopeptide alkaloids, suggesting that transcriptomic and proteomic analyses of Z. mucronata could reveal how this compound synthesis is regulated. rsc.org

Furthermore, applying omics technologies to cells or organisms treated with this compound could elucidate its mechanism of action. Metabolomics could identify specific metabolic pathways that are disrupted, while proteomics could pinpoint protein targets and downstream signaling cascades. This integrated approach can provide a comprehensive picture of the compound's cellular impact, identify potential biomarkers of its activity, and uncover novel therapeutic applications that may not be obvious from traditional pharmacological assays.

Q & A

Q. How to ensure reproducibility in this compound research?

  • Best Practices :
  • Share raw data and code repositories (e.g., GitHub, Zenodo).
  • Include negative controls and validation experiments (e.g., shRNA knockdowns).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.